molecular formula C23H28N4O2 B2607500 N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941995-52-4

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2607500
CAS RN: 941995-52-4
M. Wt: 392.503
InChI Key: YIWIZSFQSPUNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerizations offer a method to prepare complex indole derivatives efficiently. The process, exemplified by the preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, leverages gold(I) catalysis to activate alkyne moieties in substrates, leading to high-yield production of structurally diverse indoles. This method's operational simplicity and broad substrate tolerance highlight its utility in synthesizing molecules that may share core structural similarities with "N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide" (Prasath Kothandaraman et al., 2011).

Synthesis of Vanadyl Complexes with Schiff-base Dyes

The synthesis and characterization of vanadyl complexes with azo-Schiff base compounds demonstrate the compound's potential in forming complexes that exhibit non-electrolytic behavior and possess significant thermal stability. These complexes' synthesis, which involves reactions with indole derivatives, showcases a method to explore the thermal and electronic properties of materials related to "N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide" (A. A. Al‐Hamdani et al., 2016).

Optimization of Chemical Functionalities for CB1 Receptor Modulation

The optimization of indole-2-carboxamides for allosteric modulation of the CB1 receptor, as seen in the study of compounds like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, underscores the relevance of structural modifications in enhancing biological activity. This research provides insights into the structural requirements for binding affinity and cooperativity, essential for developing therapeutics targeting the CB1 receptor, indicating potential biological applications for similar compounds (Leepakshi Khurana et al., 2014).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-4-14-24-22(28)23(29)25-16-21(18-9-11-19(12-10-18)26(2)3)27-15-13-17-7-5-6-8-20(17)27/h4-12,21H,1,13-16H2,2-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWIZSFQSPUNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

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